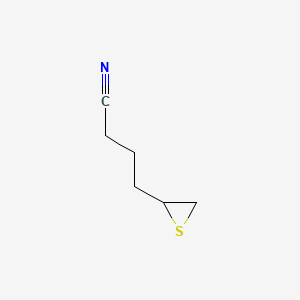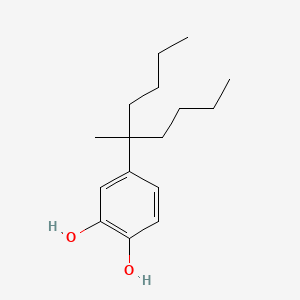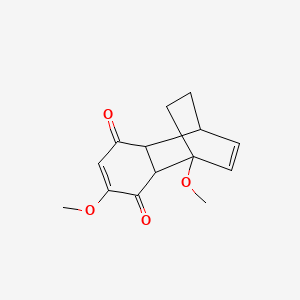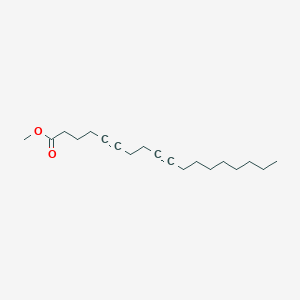
Thiiranebutanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiiranes are heterocyclic compounds characterized by a three-membered ring containing two carbon atoms and one sulfur atom . Thiiranebutanenitrile is notable for its unique structure, which combines a thiirane ring with a butanenitrile group, making it a compound of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: Thiiranebutanenitrile can be synthesized through the reaction of epoxides with thiourea in a deep eutectic solvent (DES) composed of urea and choline chloride. This method is straightforward and odorless, yielding thiiranes in excellent yields and with high diastereoselectivity . Another method involves the microwave irradiation of a mixture of α-haloketones, O,O-diethyl hydrogen phosphorodithioate, and alumina-supported sodium borohydride under solvent-free conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of thiirane synthesis can be applied. Industrial production would likely involve scalable versions of the aforementioned synthetic routes, with optimizations for yield, purity, and cost-effectiveness.
化学反应分析
Types of Reactions: Thiiranebutanenitrile undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiirane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The thiirane ring can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or neutral conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted thiiranes depending on the nucleophile used.
科学研究应用
Thiiranebutanenitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex heterocyclic compounds.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of thiiranebutanenitrile involves its interaction with various molecular targets. The thiirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The nitrile group can also participate in reactions that modify the compound’s activity and specificity. The exact molecular pathways and targets depend on the specific application and the derivatives used.
相似化合物的比较
Thiiranebutanenitrile can be compared with other thiiranes and nitriles:
Similar Compounds: Other thiiranes include ethylene sulfide and propylene sulfide. Similar nitriles include acetonitrile and butanenitrile.
属性
CAS 编号 |
58130-94-2 |
|---|---|
分子式 |
C6H9NS |
分子量 |
127.21 g/mol |
IUPAC 名称 |
4-(thiiran-2-yl)butanenitrile |
InChI |
InChI=1S/C6H9NS/c7-4-2-1-3-6-5-8-6/h6H,1-3,5H2 |
InChI 键 |
GWYOVZVXBRVBBE-UHFFFAOYSA-N |
规范 SMILES |
C1C(S1)CCCC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Acetic acid;3,7,7-trimethylbicyclo[4.1.0]hept-2-en-2-ol](/img/structure/B14613283.png)

![N-{1-[(E)-Ethyldiazenyl]ethyl}azepan-1-amine](/img/structure/B14613294.png)
![6H-Indeno[5,4-b]thiophene, 7,8-dihydro-](/img/structure/B14613298.png)
![Piperazine, 1-(2,4-dichlorophenyl)-4-[2-(4-methyl-5-thiazolyl)ethyl]-](/img/structure/B14613302.png)
![Butyl 4-{[(2,4-diaminoquinazolin-6-YL)methyl]amino}benzoate](/img/structure/B14613309.png)
![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[1-methyl-1-(phenylsulfonyl)ethyl]-](/img/structure/B14613313.png)


![Methanone, (4-ethoxy-1H-pyrazolo[3,4-b]pyridin-5-yl)phenyl-](/img/structure/B14613323.png)

![4H-1,3-Thiazine, 5,6-dihydro-4,4,6-trimethyl-2-[(phenylmethyl)thio]-](/img/structure/B14613335.png)
